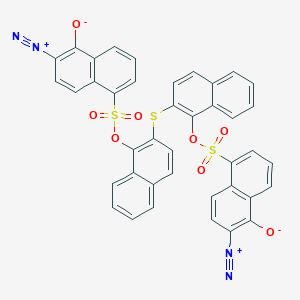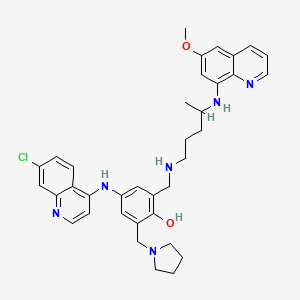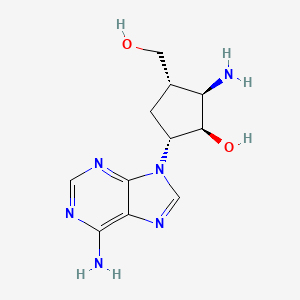
S-(2-Hydroxyethyl) benzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Hydroxyethyl) benzenesulfonothioate: is a chemical compound known for its unique structural properties and reactivity. It belongs to the class of organosulfur compounds, which are widely studied for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxyethyl) benzenesulfonothioate typically involves the reaction of benzenesulfonyl chloride with 2-mercaptoethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Hydroxyethyl) benzenesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonothioate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used. These reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with this compound under mild conditions, often in the presence of a base to facilitate the reaction.
Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, S-(2-Hydroxyethyl) benzenesulfonothioate is used as a reagent for the introduction of sulfonothioate groups into organic molecules. This functional group is valuable for modifying the chemical and physical properties of target compounds, making them more suitable for specific applications.
Biology and Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly as a precursor for the synthesis of biologically active molecules. Its unique reactivity allows for the creation of novel drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which S-(2-Hydroxyethyl) benzenesulfonothioate exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The sulfonothioate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This reactivity is influenced by the electronic and steric properties of the compound, as well as the reaction conditions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The specific molecular targets and pathways involved depend on the structure of the compound and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl benzenesulfonothioate
- S-Methyl benzenesulfonothioate
- S-Ethyl benzenesulfonothioate
Comparison: Compared to similar compounds, S-(2-Hydroxyethyl) benzenesulfonothioate is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and solubility properties. This makes it more versatile for use in various chemical reactions and applications. Additionally, the hydroxyethyl group can participate in hydrogen bonding, potentially enhancing the compound’s interactions with biological molecules and improving its efficacy in pharmaceutical applications.
Eigenschaften
CAS-Nummer |
13700-12-4 |
|---|---|
Molekularformel |
C8H10O3S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
2-(benzenesulfonylsulfanyl)ethanol |
InChI |
InChI=1S/C8H10O3S2/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
DKALMSPTEVVHDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



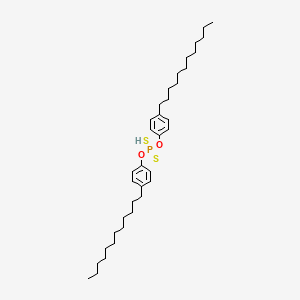
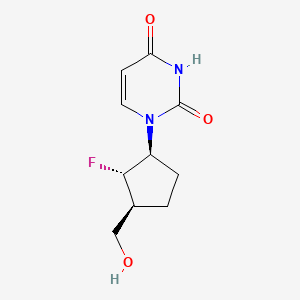
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)
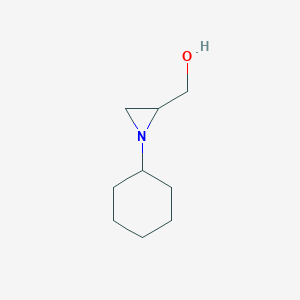
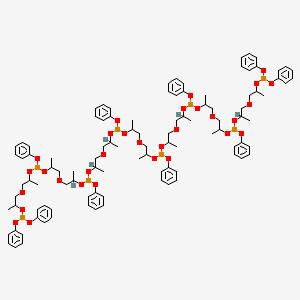
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)

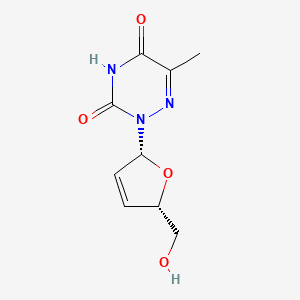
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
